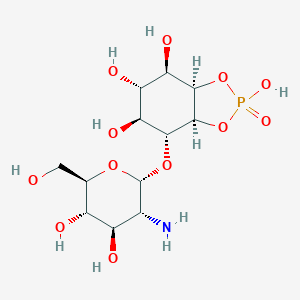
6-amino-2,3-dihydropyridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2,3-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an amino group and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetic acid hydrazones with appropriate aldehydes in the presence of a catalyst such as piperidine acetate . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound often involves a one-pot two-step catalytic synthesis. This method utilizes natural product catalysts like betaine and guanidine carbonate, which offer the advantages of milder reaction conditions and non-toxicity . The process involves the initial formation of an intermediate, followed by a catalytic conversion to the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives with different substitution patterns.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced dihydropyridine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
6-amino-2,3-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-amino-2,3-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound has been shown to exhibit anti-cancer activity by inhibiting specific kinase and proteasome pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-2,3-dihydropyridine-2-carboxylic acid include:
- 6-amino-2-pyridone-3,5-dicarbonitrile
- 2-oxo-1,2-dihydropyridine-3-carbonitrile
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
6-amino-2,3-dihydropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1,3-4H,2H2,(H2,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXVEBQHGUTAAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=NC1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436207 |
Source


|
| Record name | 6-Amino-2,3-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147782-44-3 |
Source


|
| Record name | 6-Amino-2,3-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














